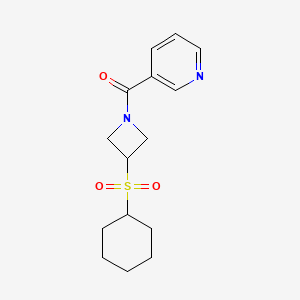
(3-(Cyclohexylsulfonyl)azetidin-1-yl)(pyridin-3-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-(Cyclohexylsulfonyl)azetidin-1-yl)(pyridin-3-yl)methanone is a useful research compound. Its molecular formula is C15H20N2O3S and its molecular weight is 308.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Receptor Binding Studies and PET Imaging
Compounds structurally related to "(3-(Cyclohexylsulfonyl)azetidin-1-yl)(pyridin-3-yl)methanone" have been investigated for their binding properties to nicotinic acetylcholine receptors (nAChRs). For instance, azetidine derivatives like A-85380 have shown potent and selective ligand properties for the human alpha4beta2 nAChR subtype. A fluorinated derivative, F-A-85380, demonstrated in vivo binding properties making it a potential candidate for positron emission tomography (PET) imaging of central nAChRs, without binding to alpha7 nicotinic or 5HT3 receptors (Doll et al., 1999).
Synthetic Chemistry and Process Development
Research on compounds similar to "this compound" has also focused on synthetic pathways and process development for related chemical entities. For example, the synthesis of (2-chlorophenyl)[2-(phenylsulfonyl)pyridin-3-yl]methanone, an intermediate in pharmaceutical manufacturing, has been optimized to achieve high yield and purity, highlighting the importance of efficient synthetic routes in the development of complex organic molecules (Kopach et al., 2010).
Biological Evaluation for Antimicrobial and Antifungal Activities
Compounds bearing the azetidine ring and related structures have been evaluated for their antimicrobial and antioxidant activities. Studies have shown that specific modifications to the pyridine and azetidine moieties can result in compounds with moderate antifungal activity, suggesting potential applications in antibacterial and antifungal areas (Rusnac et al., 2020).
Propiedades
IUPAC Name |
(3-cyclohexylsulfonylazetidin-1-yl)-pyridin-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3S/c18-15(12-5-4-8-16-9-12)17-10-14(11-17)21(19,20)13-6-2-1-3-7-13/h4-5,8-9,13-14H,1-3,6-7,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHRKUGSUIQSGBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)S(=O)(=O)C2CN(C2)C(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone oxalate](/img/structure/B2850344.png)
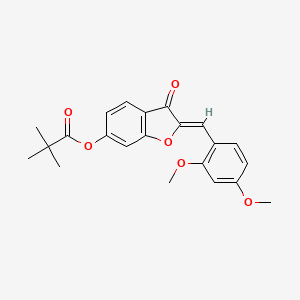
![1-(benzo[d][1,3]dioxol-5-yl)-3-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)urea](/img/structure/B2850348.png)
![N-[2-(4-chlorophenyl)ethyl]-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2850350.png)
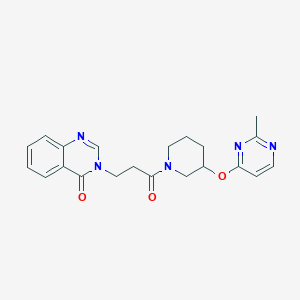
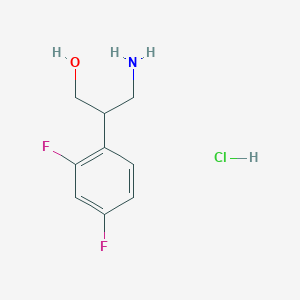
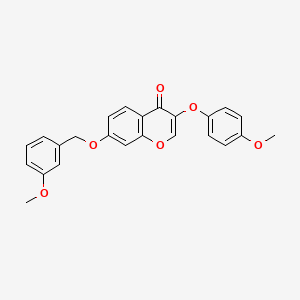
![6,8-Dichloro-3-[5-(2-fluoro-phenylamino)-[1,3,4]thiadiazol-2-yl]-chromen-2-one](/img/structure/B2850355.png)
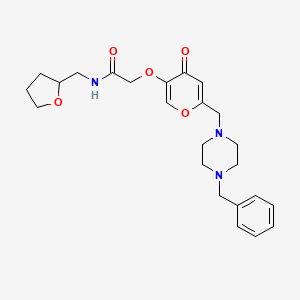
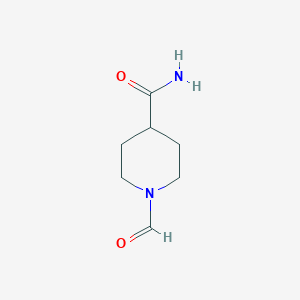
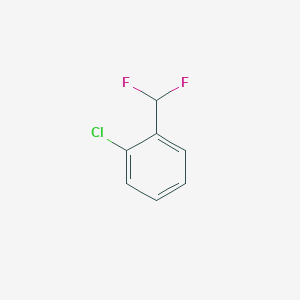
![N-[(Z)-2-[4-(4-chlorophenyl)-5-(trifluoromethyl)-1,2,4-triazol-3-yl]-2-nitroethenyl]aniline](/img/structure/B2850364.png)
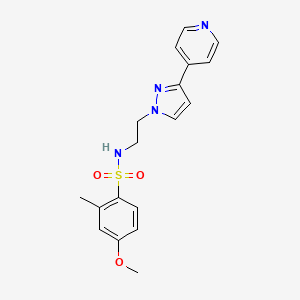
![N-(1-cyanocyclopentyl)-2-[5-oxo-4-(thiophen-2-yl)-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl]acetamide](/img/structure/B2850367.png)
